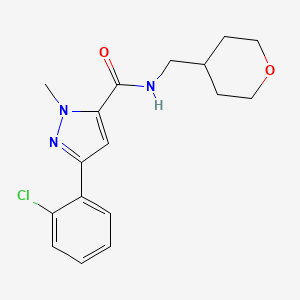![molecular formula C17H19NO6S B11145021 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B11145021.png)
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide: is a fascinating compound with a complex structure. Let’s break it down:
Chromen-7-yl: This part of the compound refers to the chromen ring system, which is a fused benzopyran structure.
Dimethyl: Indicates two methyl groups attached to the chromen ring.
Oxy: The oxygen atom bridges the chromen ring and the next part of the compound.
N-(1,1-dioxidotetrahydro-3-thienyl)acetamide: This portion contains a tetrahydrothiophene ring and an acetamide group.
準備方法
The synthetic routes for this compound involve intricate steps. One approach is the reaction of 7-amino-4-methylcoumarin with various organic halides. Additionally, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can be prepared by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate followed by hydrazine hydrate .
化学反応の分析
Reactions: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the desired transformation. For example, oxidations may involve peroxides or metal catalysts.
Major Products: These reactions can yield diverse products, such as hydroxylated derivatives or amide-linked compounds.
科学的研究の応用
Chemistry: Researchers explore its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, including enzymes and receptors.
Medicine: Assessing its pharmacological properties, such as antimicrobial or anti-inflammatory effects.
作用機序
The precise mechanism remains an active area of study. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
類似化合物との比較
Unique Features: Highlight its distinct structural elements, such as the tetrahydrothiophene ring.
Similar Compounds: Explore related molecules, such as ISOPROPYL (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate and 4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
特性
分子式 |
C17H19NO6S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C17H19NO6S/c1-10-7-16(20)24-17-11(2)14(4-3-13(10)17)23-8-15(19)18-12-5-6-25(21,22)9-12/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,18,19) |
InChIキー |
WXLPBZWDHVLGMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline](/img/structure/B11144946.png)
![(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11144957.png)
![Ethyl 5-acetyl-2-{[(6-tert-butyl-3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11144968.png)
![4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11144973.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11144978.png)
![ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11144980.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11144982.png)
![9-(2-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11144985.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide](/img/structure/B11144993.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(methylsulfanyl)butanamide](/img/structure/B11145004.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11145007.png)

![N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide](/img/structure/B11145014.png)
![N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B11145016.png)
